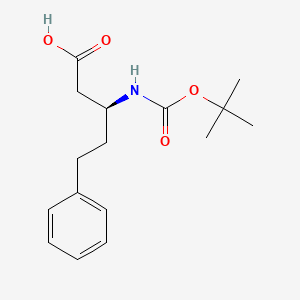

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166961 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-84-5 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for its application.

Introduction: A Versatile Chiral Building Block

This compound is a non-proteinogenic amino acid derivative of significant interest in the development of novel therapeutics.[1] Its structure, featuring a chiral center, a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a phenylpentyl side chain, makes it a versatile scaffold for synthesizing complex molecules, including bioactive peptides and enzyme inhibitors.[1] The Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in standard peptide coupling and other synthetic transformations.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analysis.

General Characteristics

This compound typically presents as a white solid powder.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₄ | [2] |

| Molecular Weight | 293.36 g/mol | [1][3] |

| CAS Number | 218608-84-5 | [1][2] |

| Appearance | White powder | [1] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the phenyl, pentanoic acid backbone, and Boc protons. Key expected shifts include:

-

Aromatic protons: Multiplet around 7.1-7.3 ppm.

-

CH-N: Multiplet around 3.8-4.2 ppm.

-

CH₂-Ph: Multiplet around 2.5-2.7 ppm.

-

CH₂-COOH: Multiplet around 2.3-2.5 ppm.

-

Boc group (C(CH₃)₃): A sharp singlet around 1.4 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic chain.

-

Carboxylic acid C=O: ~175-180 ppm.

-

Boc C=O: ~155-156 ppm.

-

Aromatic carbons: ~126-142 ppm.

-

Boc quaternary carbon: ~80 ppm.

-

CH-N: ~50-55 ppm.

-

Aliphatic carbons: ~20-40 ppm.

-

Boc methyl carbons: ~28 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following absorption bands:

-

N-H stretch (urethane): ~3300-3400 cm⁻¹.

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): ~1710 cm⁻¹.

-

C=O stretch (urethane): ~1680-1700 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹.

Mass Spectrometry: The expected exact mass is 293.1627 g/mol . Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (S)-3-amino-5-phenylpentanoic acid.

Boc Protection of (S)-3-amino-5-phenylpentanoic acid

Causality: The Boc group is introduced to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps, such as carboxylic acid activation and peptide coupling. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this purpose. The reaction is typically carried out in a mixed solvent system with a base to facilitate the reaction.

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid in a suitable solvent mixture, such as dioxane/water or THF/water.

-

Reagent Addition: Add a solution of sodium bicarbonate or another suitable base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with a cold aqueous solution of a mild acid like potassium hydrogen sulfate.[4]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.[4]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

Causality: Purification is crucial to remove any unreacted starting materials, byproducts, and excess reagents. Recrystallization is a common and effective method for purifying solid compounds like this, leveraging differences in solubility.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes, petroleum ether).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

-

Crystallization: Gradually add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature to form crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.[4]

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Drying: Dry the purified product under vacuum.

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its two functional groups: the Boc-protected amine and the carboxylic acid.

Boc Deprotection

Causality: The Boc group is acid-labile and can be readily removed under acidic conditions to liberate the free amine. This is a crucial step in peptide synthesis to allow for the formation of a new peptide bond. Trifluoroacetic acid (TFA) is a common reagent for this transformation.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is the trifluoroacetate salt of the deprotected amine.

Carboxylic Acid Activation and Amide Bond Formation

Causality: The carboxylic acid group can be activated to facilitate amide bond formation with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Experimental Protocol: Amide Bond Formation

-

Dissolution: Dissolve this compound, the desired amine, and HOBt in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add EDC and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its successful application.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the compound. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an acid modifier like TFA.

-

Melting Point: A sharp melting point range is indicative of high purity.

Chiral Purity

Causality: As this is a chiral compound, determining its enantiomeric purity is essential, especially in drug development where different enantiomers can have vastly different biological activities.

-

Chiral HPLC: The enantiomeric excess (%ee) can be determined by chiral HPLC using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[5] The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good separation.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of peptidomimetics and other complex chiral molecules. Its well-defined structure and the reactivity of its functional groups allow for its predictable incorporation into a wide range of target compounds. A thorough understanding of its chemical properties, synthesis, purification, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. appchemical.com [appchemical.com]

- 3. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

CAS Number: 218608-84-5

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structural features, comprising a hydrophobic phenethyl side chain, a strategically placed amino group, and a carboxylic acid moiety, make it a valuable building block for the synthesis of complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, facilitating its use in standard peptide coupling and other synthetic transformations.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic and analytical methodologies, and its critical application as a key intermediate in the synthesis of pharmacologically active compounds, most notably Sacubitril.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 218608-84-5 | [3] |

| Molecular Formula | C₁₆H₂₃NO₄ | [3] |

| Molecular Weight | 293.36 g/mol | |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [1] |

| Storage | Store in a cool, dry place, protected from light. | N/A |

Asymmetric Synthesis

The stereospecific synthesis of this compound is paramount to its utility, particularly in the development of chiral drugs where enantiomeric purity dictates therapeutic efficacy and safety. Several asymmetric strategies can be envisioned for its preparation, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation. Below is a representative synthetic approach based on established methodologies for analogous compounds.

Synthetic Scheme

Caption: Asymmetric synthesis of the target compound.

Experimental Protocol

Step 1: Asymmetric Aldol Reaction

The causality behind this initial step lies in the use of an Evans chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, to induce stereoselectivity. The oxazolidinone is first acylated and then subjected to a titanium-mediated aldol reaction with 3-phenylpropanal. The bulky benzyl group of the auxiliary directs the incoming aldehyde to a specific face of the enolate, leading to the formation of a diastereomerically enriched product.

-

To a solution of (S)-4-Benzyl-2-oxazolidinone in anhydrous dichloromethane at -78 °C is added n-butyllithium, followed by acetyl chloride to form the N-acyloxazolidinone.

-

In a separate flask, titanium tetrachloride is added to anhydrous dichloromethane and cooled to -78 °C.

-

The N-acyloxazolidinone solution is then slowly added to the titanium tetrachloride slurry, followed by the dropwise addition of diisopropylethylamine.

-

3-Phenylpropanal is then added, and the reaction is stirred at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The diastereomeric products can be separated by column chromatography.

Step 2: Chiral Auxiliary Cleavage

The rationale for this step is the removal of the chiral auxiliary to unmask the carboxylic acid and amino functionalities of the desired product. A common method involves oxidative cleavage with lithium hydroxide and hydrogen peroxide.[5]

-

The desired diastereomer from the previous step is dissolved in a mixture of tetrahydrofuran and water.

-

The solution is cooled to 0 °C, and lithium hydroxide and hydrogen peroxide are added.

-

The reaction is stirred until completion, then quenched with an aqueous solution of sodium sulfite.

-

The pH is adjusted to acidic with a dilute acid (e.g., 1M HCl), and the product, (S)-3-Amino-5-phenylpentanoic acid, is extracted.

Step 3: Boc Protection

The purpose of this step is to protect the newly liberated amine with the tert-butoxycarbonyl group, which is stable under a wide range of reaction conditions but can be easily removed under acidic conditions.[6]

-

(S)-3-Amino-5-phenylpentanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

Triethylamine is added to the solution to act as a base.

-

Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).[7]

-

The reaction mixture is then acidified, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield this compound. The crude product can be purified by crystallization or column chromatography.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene and methine protons of the pentanoic acid backbone, the aromatic protons of the phenyl group (in the range of 7.1-7.3 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the pentanoic acid chain, and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity and, critically, the enantiomeric excess of the chiral product. A chiral stationary phase is required for the separation of enantiomers.

Representative Chiral HPLC Method:

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC T) is often effective for the separation of Boc-protected amino acids.[8]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) is typically used. The exact ratio would need to be optimized.[8]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Room temperature or controlled at a specific temperature for better reproducibility.

The retention times of the (S) and (R) enantiomers would be distinct, allowing for the calculation of the enantiomeric excess.

Application in Drug Development: The Synthesis of Sacubitril

A primary and highly significant application of this compound is as a key building block in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin II receptor blocker valsartan, is used for the treatment of heart failure.[9]

Role in the Sacubitril Synthesis Pathway

The synthesis of Sacubitril involves the coupling of a biphenyl-containing moiety with a protected amino acid derivative. This compound serves as a precursor to a more complex intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.[4][10][11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-((Tert-butoxycarbonyl)amino)-5-phenylpentanoic acid [cymitquimica.com]

- 4. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid CAS 1012341-50-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (R)-3-(Boc-amino)-5-phenylpentanoic acid [myskinrecipes.com]

- 10. Page loading... [wap.guidechem.com]

- 11. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid molecular weight

An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a non-natural amino acid derivative that has become an invaluable building block in modern medicinal chemistry and pharmaceutical research. Its unique structure, featuring a strategically placed phenyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile component for the synthesis of complex peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, details the chemistry and utility of the Boc protecting group, outlines a representative synthetic protocol, and explores its critical applications in drug development, including its role in constructing enzyme inhibitors and receptor ligands.

Core Physicochemical Properties

The precise characterization of a synthetic building block is fundamental to its effective application in research and development. The key properties of this compound are summarized below, providing researchers with the essential data for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 293.36 g/mol | [1][3][4][5] |

| Exact Mass | 293.16270821 Da | [4] |

| CAS Number | 218608-84-5 | [1][2][3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥98% | [1] |

| Common Synonyms | Boc-(S)-3-amino-5-phenylpentanoic acid, Boc-β-Nva(5-phenyl)-OH | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

The Chemistry of the Boc Protecting Group: A Cornerstone of Modern Synthesis

The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) group. In multi-step organic synthesis, particularly peptide synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions.[6] The Boc group serves as a robust and reliable protecting group for the primary amine.

Expertise in Practice: Why Choose Boc?

The selection of the Boc group is a strategic choice rooted in its unique chemical stability and lability. It is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform a wide range of reactions on other parts of the molecule, such as the carboxylic acid, without disturbing the protected amine.[] However, its true power lies in its controlled removal. The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][8] This orthogonality—stability to one set of conditions and reactivity to another—is a foundational principle that enables the complex, sequential construction of peptides and other advanced molecules.[6]

Mechanism of Boc Protection

The standard method for introducing the Boc group involves the reaction of the free amine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a mild base. The reaction proceeds through a nucleophilic attack of the amino group on the anhydride, forming the stable carbamate linkage.[6]

Caption: General workflow for Boc protection of an amino group.

Mechanism of Boc Deprotection

The removal of the Boc group is a cornerstone of its utility, particularly in Solid-Phase Peptide Synthesis (SPPS). Treatment with a strong acid like TFA protonates the carbonyl oxygen of the carbamate. This initiates a cascade that leads to the departure of the highly stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine as its ammonium salt.[6][8]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Representative Synthesis and Workflow

The synthesis of this compound is typically achieved by protecting the corresponding free amino acid, (S)-3-amino-5-phenylpentanoic acid. The following protocol describes a self-validating system for this key transformation.

Experimental Protocol: Boc Protection

Objective: To protect the primary amine of (S)-3-amino-5-phenylpentanoic acid using di-tert-butyl dicarbonate.

Materials:

-

(S)-3-amino-5-phenylpentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane (or THF)

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH solution. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup - Quenching: Concentrate the mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Workup - Acidification: Cool the aqueous layer to 0°C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate of the product should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, this compound, can be purified by recrystallization or silica gel chromatography to yield a white solid.

Caption: High-level workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its value is realized in its incorporation into larger, more complex molecules with potential biological activity.

-

Peptide Synthesis: The compound is a valuable building block in the synthesis of novel peptides.[1] In Solid-Phase Peptide Synthesis (SPPS), it can be coupled to a resin-bound peptide chain. The Boc group protects the amine during the coupling step and is then selectively removed with acid to reveal a new amine ready for the next coupling cycle.[8][9]

-

Drug Development: As a non-natural amino acid, it is used to create peptidomimetics or small molecules that can lead to new therapeutic agents.[1] Its structure can be instrumental in designing:

-

Enzyme Inhibitors and Receptor Ligands: The specific stereochemistry and phenyl group can facilitate precise interactions within the binding pocket of a target protein.[1]

-

Bioactive Compounds: Modification of known bioactive compounds with this moiety can enhance their efficacy, selectivity, and pharmacokinetic properties.[10]

-

-

Medicinal Chemistry: Researchers in medicinal chemistry and drug discovery utilize this compound to synthesize complex molecules and explore structure-activity relationships (SAR).[1] Its compatibility with standard coupling reagents and synthetic methodologies makes it a reliable and preferred choice for chemists aiming to accelerate discovery timelines.[1]

Conclusion

This compound, with a molecular weight of 293.36 g/mol , is far more than its chemical formula and mass.[1][3][4][5] It represents a sophisticated tool for chemical synthesis, embodying the principles of protecting group strategy that are fundamental to the construction of complex organic molecules. Its robust Boc-protected amine, combined with a synthetically accessible carboxylic acid, provides a reliable and versatile building block for researchers. For professionals in drug development and medicinal chemistry, this compound is a key enabler in the rational design of novel peptides, enzyme inhibitors, and next-generation therapeutics.

References

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ResearchGate. [Link]

-

(R)-4-(Boc-amino)-5-phenylpentanoic acid. PubChem. [Link]

-

5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. PubChem. [Link]

-

Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... MDPI. [Link]

-

Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. appchemical.com [appchemical.com]

- 3. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. (R)-4-(Boc-amino)-5-phenylpentanoic acid | C16H23NO4 | CID 2755985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Introduction

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates a hydrophobic phenylpentanoic acid backbone, a critical chiral center at the C3 position, and an amine functionality protected by the widely-used tert-butyloxycarbonyl (Boc) group.[1] This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents.[1]

The precise structural and stereochemical integrity of this molecule is paramount for its application. Any deviation in connectivity or chirality can lead to inactive or even harmful biological effects. This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique approach to the definitive structure elucidation and stereochemical confirmation of this key synthetic intermediate. We will explore the causality behind the selection of each analytical technique, presenting a logical workflow that moves from foundational verification to fine structural detail.

I. Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structure elucidation is to confirm the molecular formula (C₁₆H₂₃NO₄) and molecular weight (293.36 g/mol ).[1][2][3] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.

Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it generates intact molecular ions with minimal fragmentation. Operating in negative ion mode ([M-H]⁻) is typically effective due to the acidic proton of the carboxylic acid, while positive ion mode can yield the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺).

Expected Results:

-

HRMS (ESI⁻): An ion observed at m/z 292.1554, corresponding to the [C₁₆H₂₂NO₄]⁻ species.

-

HRMS (ESI⁺): An ion observed at m/z 294.1700, corresponding to the [C₁₆H₂₄NO₄]⁺ species.

The observation of these ions with a mass accuracy of <5 ppm provides strong evidence for the correct elemental composition. Further fragmentation in MS/MS experiments can reveal structural motifs, such as the characteristic loss of the Boc group (100 Da) or isobutene (56 Da).

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's protocol using a known calibration standard.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

-

Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretical mass calculated for C₁₆H₂₃NO₄.

II. Functional Group Identification via Infrared Spectroscopy

Once the molecular formula is confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the key functional groups.

Causality: FTIR is highly sensitive to the vibrational frequencies of specific chemical bonds. The structure of this compound predicts several characteristic absorption bands. The presence of the Boc group can be confirmed by a strong carbonyl (C=O) stretching absorption band in the region of 1690-1712 cm⁻¹.[4]

Expected Absorptions:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Rationale |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Strong hydrogen bonding broadens the signal. |

| Carboxylic Acid | C=O stretch | 1700-1725 | Conjugation is absent, appears at a typical frequency. |

| Carbamate (Boc) | N-H stretch | 3300-3500 | Indicates the secondary amide of the Boc group. |

| Carbamate (Boc) | C=O stretch | 1680-1710 | The carbonyl of the Boc protecting group.[4] |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple bands characteristic of the phenyl ring. |

| Aromatic Ring | C-H bend | 690-900 | Bending patterns indicate monosubstitution. |

| Alkyl Groups | C-H stretch | 2850-2980 | Aliphatic C-H bonds in the pentanoic chain and Boc group. |

The disappearance of characteristic bands, such as the one at ~1390 cm⁻¹ (typical for a t-butyl group), can be used to confirm the successful removal of the Boc protecting group in subsequent synthetic steps.[5]

III. Definitive Structural Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[6] Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For Boc-protected amino acids, the Boc group gives rise to a characteristic singlet peak for its nine equivalent protons, typically appearing upfield around 1.4 ppm.[6]

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.0-12.0 | broad singlet | 1H | H -O-C=O | Acidic proton, often broad and may exchange with D₂O. |

| ~7.15-7.30 | multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |

| ~5.10 | broad singlet | 1H | N-H | Amide proton, coupling may be broadened. |

| ~4.00-4.20 | multiplet | 1H | CH -NHBoc | Chiral center proton, coupled to adjacent CH₂ groups. |

| ~2.55-2.70 | multiplet | 2H | Ph-CH₂ | Methylene group adjacent to the phenyl ring. |

| ~2.40-2.50 | multiplet | 2H | CH₂ -COOH | Methylene group adjacent to the carboxylic acid. |

| ~1.70-1.90 | multiplet | 2H | Ph-CH₂-CH₂ | Methylene group in the middle of the chain. |

| ~1.45 | singlet | 9H | C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group.[6] |

¹³C NMR Spectroscopy

Causality: ¹³C NMR confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbons, the aromatic carbons, and the unique carbons of the Boc group. The presence of the quaternary carbon and the methyl carbons of the tert-butyl group provides definitive evidence of the Boc group's presence.[6]

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~176.0 | C OOH | Carboxylic acid carbonyl carbon. |

| ~155.5 | NHC OOBu | Carbamate carbonyl carbon. |

| ~141.5 | Ar C (Quaternary) | Phenyl carbon attached to the alkyl chain. |

| ~128.5 | Ar C H | Phenyl carbons (ortho and meta). |

| ~126.0 | Ar C H | Phenyl carbon (para). |

| ~79.5 | C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~48.0-50.0 | C H-NHBoc | Chiral center carbon. |

| ~39.0-41.0 | C H₂-COOH | Methylene carbon alpha to the acid. |

| ~35.0-37.0 | Ph-CH₂-C H₂ | Methylene carbon beta to the chiral center. |

| ~32.0 | Ph-C H₂ | Methylene carbon adjacent to the phenyl ring. |

| ~28.4 | C(C H₃)₃ | Three equivalent methyl carbons of the Boc group. |

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data for comprehensive structure elucidation.

IV. Absolute Stereochemistry Confirmation

The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (C3). This cannot be determined by standard NMR or MS and requires techniques sensitive to chirality.[7][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (S) and (R), interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.

Methodology:

-

Column Selection: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin or vancomycin, is often effective for separating enantiomers of Boc-protected amino acids.[10] Polysaccharide-based CSPs are also widely used.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or an aqueous/organic mixture with an acidic modifier, depending on the column type.[11]

-

Analysis: A racemic standard (a 50:50 mixture of the R and S enantiomers) is first injected to determine the retention times for both enantiomers. The sample of this compound is then injected under the same conditions.

-

Expected Result: The chromatogram of the sample should show a single, sharp peak corresponding to the retention time of the (S)-enantiomer, with a minimal or non-existent peak at the retention time of the (R)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas. A value >98% ee is typically required for pharmaceutical applications.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. Prepare a separate ~1 mg/mL solution of the target (S)-enantiomer sample.

-

Instrument Setup:

-

Column: Chiralpak AD-H or Astec CHIROBIOTIC T column.

-

Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject 10 µL of the racemic standard to establish the retention times (t_R and t_S). Inject 10 µL of the sample.

-

Data Processing: Integrate the peaks in the chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Optical Rotation

Causality: As a chiral molecule, this compound will rotate the plane of polarized light.[12] The direction and magnitude of this rotation are physical constants for a given enantiomer under specific conditions (concentration, solvent, temperature, wavelength).

Expected Result: The specific rotation [α] should be measured and compared to a literature value for the pure (S)-enantiomer. For example, a reported value is [α]²⁰_D = -2.4 ± 1° (c=1 in Ethanol).[1] This provides corroborating evidence of the compound's stereochemical identity.

V. Integrated Structure Elucidation Workflow

The definitive elucidation of this compound relies on the synergistic integration of data from all the aforementioned techniques. No single method is sufficient on its own.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. appchemical.com [appchemical.com]

- 3. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Amino Acid Chirality Works [thoughtco.com]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Khan Academy [khanacademy.org]

A Technical Guide to the Spectroscopic Characterization of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in the controlled assembly of complex molecules.[1] Rigorous spectroscopic characterization is paramount to confirm its chemical identity, purity, and structural integrity prior to its use in synthetic applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predictive models and data from structurally analogous compounds to offer a comprehensive interpretive framework. Detailed experimental protocols are also provided to guide researchers in obtaining and analyzing their own spectroscopic data.

Introduction

The molecular structure of this compound, with its combination of a lipophilic phenyl group, a chiral center, a carboxylic acid, and a bulky Boc-protecting group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and for monitoring its incorporation into larger molecular frameworks. This guide will deconstruct the expected spectroscopic features of this molecule, providing a rationale for the predicted data based on fundamental principles of each technique.

Molecular Structure and Key Features:

-

Chemical Formula: C₁₆H₂₃NO₄[2]

-

Molecular Weight: 293.36 g/mol [2]

-

Chiral Center: The stereochemistry at the C3 carbon is (S).

-

Key Functional Groups: Carboxylic acid (-COOH), carbamate (-NH-Boc), and a phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, integration, and splitting patterns of the ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers, and their connectivity. For this compound, the predicted ¹H NMR spectrum in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit the following key signals. The choice of solvent can influence chemical shifts due to varying intermolecular interactions.[4][5]

Predicted ¹H NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.15 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~ 5.0 | Broad Singlet | 1H | N-H | The carbamate proton signal is often broad due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[3] |

| ~ 4.1 | Multiplet | 1H | H3 | This proton is at the chiral center, adjacent to the nitrogen of the carbamate group, leading to a downfield shift. It will be split by the neighboring methylene protons (H2 and H4). |

| ~ 2.7 | Triplet | 2H | H5 | These benzylic protons are adjacent to a methylene group (H4) and will appear as a triplet. |

| ~ 2.5 | Doublet of Doublets | 2H | H2 | These protons are adjacent to the chiral center (H3) and the carboxylic acid group. They are diastereotopic and may appear as a complex multiplet, but a doublet of doublets is a reasonable prediction. |

| ~ 1.8 | Multiplet | 2H | H4 | These protons are adjacent to the chiral center (H3) and the benzylic protons (H5), resulting in a complex splitting pattern. |

| 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp singlet in a relatively uncongested region of the spectrum.[3] |

| > 10.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. It is readily exchangeable with D₂O. |

Diagram: Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[6]

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~ 155 | -NH-COO- | The carbamate carbonyl carbon appears at a characteristic downfield shift.[1] |

| ~ 141 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~ 128.5 | Ar-CH | Aromatic carbons. |

| ~ 128.3 | Ar-CH | Aromatic carbons. |

| ~ 126 | Ar-CH | Aromatic carbons. |

| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the Boc group. |

| ~ 48 | C3 | The carbon of the chiral center, attached to nitrogen. |

| ~ 40 | C2 | The carbon alpha to the carboxylic acid. |

| ~ 35 | C4 | Aliphatic methylene carbon. |

| ~ 32 | C5 | Benzylic methylene carbon. |

| ~ 28 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[7]

-

5 mm NMR tubes

-

Pipettes and a clean vial

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7]

-

Transfer: Transfer the solution to an NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition:

-

Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]

-

Diagram: NMR Experimental Workflow

Sources

- 1. reddit.com [reddit.com]

- 2. appchemical.com [appchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

A Technical Guide to the Solubility of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid in Organic Solvents

Abstract

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a pivotal amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research.[1] Its efficacy in these applications is profoundly influenced by its solubility profile, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the molecular features governing the solubility of this compound. We delve into the theoretical principles of solubility, offer a predicted solubility profile across a range of common organic solvents, and present a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile building block.

Introduction and Compound Overview

This compound, often abbreviated as Boc-(S)-3-amino-5-phenylpentanoic acid, is a non-proteinogenic amino acid derivative.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is a key feature, enhancing the compound's stability and modulating its solubility, making it highly suitable for solution-phase and solid-phase peptide synthesis.[1][2][3] Its structural uniqueness allows for the strategic incorporation of a phenylpentanoic moiety into peptides, a common step in the development of novel therapeutics, including enzyme inhibitors and bioactive peptides.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter for practical application. Poor solubility can lead to challenges in reaction homogeneity, reduced yields, and difficulties in purification and formulation. This guide aims to provide a foundational understanding and a practical framework for assessing and utilizing the solubility characteristics of this important molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 218608-84-5 | [1][4] |

| Molecular Formula | C₁₆H₂₃NO₄ | [1][4] |

| Molecular Weight | 293.36 g/mol | [1][5] |

| Appearance | White to off-white powder | [1][2] |

| Synonyms | Boc-(S)-3-amino-5-phenylpentanoic acid, Boc-β-Nva(5-phenyl)-OH | [1] |

Molecular Structure and its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains distinct regions with opposing polarity characteristics, making its solubility highly dependent on the nature of the solvent.

Caption: Key molecular features governing solubility.

-

Hydrophobic Regions : The molecule possesses two significant nonpolar regions: the bulky tert-butyl group of the Boc protector and the phenyl ring.[6] These regions are incapable of hydrogen bonding with water and prefer to interact with nonpolar solvent molecules through van der Waals forces. This confers poor water solubility but promotes dissolution in less polar organic solvents.[2]

-

Hydrophilic Regions : The carboxylic acid (-COOH) and the amide linkage (-NHCOO-) are polar. The carboxylic acid is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). The amide group also participates in hydrogen bonding. These features promote solubility in polar organic solvents, particularly those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMF, DMSO).

Theoretical Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of the title compound in a variety of organic solvents. Amino-protected amino acids with free carboxyl groups generally exhibit good solubility in many common organic solvents.[2] The final solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Polarity | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | High | High | The alcohol's -OH group can hydrogen bond effectively with the carboxylic acid and amide groups, while its alkyl chain interacts favorably with the hydrophobic regions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | High | A powerful hydrogen bond acceptor that readily solvates the carboxylic acid and amide protons. Its organic nature accommodates the nonpolar parts of the molecule. DMF is a common solvent for peptide synthesis.[7][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | Similar to DMF, DMSO is a very strong hydrogen bond acceptor and an excellent solvent for polar and nonpolar compounds alike.[8] |

| Dichloromethane (DCM) | Polar Aprotic | Medium | High to Moderate | DCM is a common solvent for Boc-protected amino acids.[9] It effectively solvates the large, nonpolar parts of the molecule, while its moderate polarity can interact with the polar groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Moderate | THF is a good solvent but less polar than DCM. It can accept hydrogen bonds at its ether oxygen, but its solvating power for the carboxylic acid may be weaker than that of DMF or DCM. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium | Moderate to Low | Often used in the workup and extraction of Boc-protected amino acids.[9] Solubility is sufficient for extraction but may be limited for creating highly concentrated solutions. |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Low | While polar, ACN is a poor hydrogen bond acceptor compared to DMF or DMSO. It may struggle to effectively solvate the carboxylic acid group, limiting solubility. |

| Toluene | Nonpolar | Low | Very Low | The solvent's nonpolar nature interacts well with the phenyl and Boc groups, but it cannot effectively solvate the highly polar carboxylic acid, leading to poor overall solubility. |

| Hexane / Heptane | Nonpolar | Very Low | Insoluble | These aliphatic hydrocarbon solvents lack any significant polarity to overcome the strong solute-solute interactions (hydrogen bonding) of the carboxylic acid dimers. |

| Water | Polar Protic | High | Very Low / Insoluble | The large hydrophobic surface area of the Boc and phenyl groups dominates, making the molecule sparingly soluble in water, a common characteristic of Boc-protected amino acids.[3] |

Standard Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid in a solvent.

Causality and Rationale : This protocol is designed to be self-validating. By incubating for a sufficient duration (e.g., 24-48 hours) and confirming that the concentration does not change between later time points (e.g., 24 and 48 hours), we ensure that a true equilibrium has been reached. The use of centrifugation followed by fine filtration ensures that no undissolved micro-particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

Caption: Experimental workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Isothermal orbital shaker or incubator

-

Centrifuge

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup.

Procedure:

-

Preparation : Add an excess amount of the solid compound to a vial (e.g., add 50 mg to a 2 mL vial). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Equilibration : Securely cap the vial and place it in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation : Remove the vial and allow it to stand undisturbed for at least 1 hour to let solids settle. For best results, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric) or a volumetric flask (for HPLC). This step is critical to remove any suspended microcrystals.

-

Quantification (HPLC Method Example) :

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration from the calibration curve.

-

-

Calculation : Calculate the solubility in the original solvent using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Safety and Handling

When conducting these experiments, standard laboratory safety protocols must be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work with volatile organic solvents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and for each solvent used for specific handling and disposal information.

Conclusion

The solubility of this compound is governed by the interplay between its large hydrophobic moieties and its polar, hydrogen-bonding functional groups. It exhibits high solubility in polar aprotic solvents like DMF and DCM, and polar protic solvents like methanol, making these excellent choices for synthetic applications. Conversely, it is poorly soluble in nonpolar hydrocarbons and water. While theoretical predictions provide a strong guideline, precise quantitative data obtained through a rigorous experimental protocol like the isothermal shake-flask method is indispensable for process optimization, reproducibility, and successful drug development outcomes.

References

-

This compound | 218608-84-5. Appchem. [Link]

-

Protecting Amino Acids Supplier. Baishixing Co.,Ltd. [Link]

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central, National Library of Medicine. [Link]

-

An effective organic solvent system for the dissolution of amino acids. PubMed, National Library of Medicine. [Link]

-

Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

Protein Design: From the Aspect of Water Solubility and Stability. PubMed Central, National Library of Medicine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Protecting Amino Acids Supplier [cds-bsx.com]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoselective Synthesis of (S)-3-Amino-5-Phenylpentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structure is integral to various pharmacologically active molecules, including peptide-based therapeutics and enzyme inhibitors.[1] The stereospecific synthesis of the (S)-enantiomer is critical, as biological activity is often exclusive to a single stereoisomer. This guide provides an in-depth analysis of key methodologies for achieving high enantiopurity in the synthesis of this valuable building block. We will explore and contrast three principal strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated diastereoselective reactions, and enzymatic kinetic resolution. Each section will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the relative merits concerning yield, scalability, and stereocontrol.

Introduction: The Significance of (S)-3-Amino-5-Phenylpentanoic Acid

β-amino acids are fundamental structural motifs in a myriad of biologically active compounds and are prized for their ability to form stable secondary structures in peptides.[2][3] Unlike their α-amino acid counterparts, the additional carbon in the backbone imparts unique conformational properties and resistance to enzymatic degradation. (S)-3-amino-5-phenylpentanoic acid, specifically, serves as a crucial intermediate in the synthesis of complex molecular architectures. Its derivatives are explored for applications ranging from neuroscience to peptide synthesis, where it can be used as a protected building block to construct novel therapeutic agents.[1]

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C3 position. The development of efficient, scalable, and highly stereoselective methods is therefore a paramount objective for synthetic and process chemists. This document serves as a technical resource, elucidating proven pathways to this target molecule.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into several approaches. We will focus on three methodologies that represent the forefront of efficiency, reliability, and precision.

Strategy 1: Asymmetric Hydrogenation of Unprotected β-Enamino Esters

Catalytic asymmetric hydrogenation is arguably one of the most elegant and atom-economical methods for installing chirality.[4] This approach circumvents the need for stoichiometric chiral reagents and often minimizes protection/deprotection steps, streamlining the synthetic sequence.[4][5] The key to this strategy is the hydrogenation of a prochiral β-enamino ester in the presence of a chiral transition metal catalyst.

Causality and Mechanistic Insight: The success of this method hinges on the formation of a transient chelate complex between the substrate and the chiral metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral diphosphine ligand).[2] The chiral ligand environment creates a differentiated energetic landscape for the two possible faces of olefin hydrogenation, leading to a strong preference for one enantiomeric product. The direct hydrogenation of unprotected enamines is particularly advantageous as it eliminates the need to install and later remove a nitrogen-protecting group, a common requirement in other methods.[4]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies developed for the direct hydrogenation of unprotected β-enamino esters.[4][5][6]

Step 1: Synthesis of the (Z)-β-Enamino Ester Precursor

-

To a solution of ethyl 3-oxo-5-phenylpentanoate (1.0 eq) in ethanol, add ammonium acetate (NH₄OAc, 1.5 eq).

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the product, ethyl (Z)-3-amino-5-phenylpentenoate, often crystallizes directly from the reaction mixture.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum. The exclusive formation of the (Z)-isomer is common and is crucial for high selectivity in the subsequent step.[4]

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the chiral catalyst, for example, a Rh(I) precursor and a Josiphos-type ligand (e.g., 0.01-0.1 mol%).

-

Add the (Z)-β-enamino ester substrate (1.0 eq) and a suitable solvent such as methanol.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and stir at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC).

-

Carefully vent the reactor and concentrate the reaction mixture in vacuo.

-

The crude product can be purified by column chromatography to yield ethyl (S)-3-amino-5-phenylpentanoate.

-

Saponification of the ester using standard conditions (e.g., LiOH in THF/water) followed by acidic workup provides the target acid, (S)-3-amino-5-phenylpentanoic acid.

Workflow Diagram: Asymmetric Hydrogenation

Caption: Workflow for the synthesis of (S)-3-amino-5-phenylpentanoic acid via asymmetric hydrogenation.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and dependable strategy for controlling stereochemistry.[7] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.[8] Evans-type oxazolidinone auxiliaries are among the most effective for a wide range of asymmetric transformations.[9][10]

Causality and Mechanistic Insight: This method relies on diastereoselective bond formation. The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated to form an N-acyl oxazolidinone. The bulky groups on the auxiliary effectively block one face of the enolate formed upon deprotonation, forcing an incoming electrophile or nucleophile to attack from the less sterically hindered face.[9] For β-amino acids, a common route is the conjugate addition of a nitrogen source to an α,β-unsaturated N-acyl oxazolidinone.

Experimental Protocol: Evans Auxiliary Approach

This protocol outlines a diastereoselective conjugate addition route.

Step 1: Preparation of the α,β-Unsaturated Imide

-

In a flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add 5-phenyl-2-pentenoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the resulting N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Conjugate Addition

-

A common nitrogen nucleophile for this transformation is lithium N-benzyl-N-(α-methylbenzyl)amide. Prepare this reagent by treating N-benzyl-N-(α-methylbenzyl)amine with n-butyllithium in THF at 0 °C.

-

Cool the solution of the α,β-unsaturated imide from Step 1 to -78 °C.

-

Add the solution of the lithium amide dropwise. Stir at -78 °C for 3-5 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup.

-

Purify the product, which now contains the desired stereocenter, by chromatography.

Step 3: Auxiliary Cleavage and Deprotection

-

Cleave the chiral auxiliary by treating the product from Step 2 with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[11] This releases the carboxylic acid and the recoverable auxiliary.

-

The benzyl and α-methylbenzyl protecting groups on the nitrogen can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the final product, (S)-3-amino-5-phenylpentanoic acid.

Reaction Scheme: Chiral Auxiliary-Mediated Synthesis

Caption: General scheme for the synthesis of the target β-amino acid using an Evans chiral auxiliary.

Strategy 3: Enzymatic Kinetic Resolution

Biocatalysis offers an exceptionally high degree of selectivity, operating under mild conditions.[12] Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus resolved.[13]

Causality and Mechanistic Insight: In EKR, an enzyme, typically a lipase or protease, is used to selectively acylate or hydrolyze one enantiomer of a racemic substrate (e.g., a racemic ester of 3-amino-5-phenylpentanoic acid). The enzyme's chiral active site can differentiate between the two enantiomers, leading to a much faster reaction rate for one over the other. For example, a lipase can selectively acylate the (S)-amino group of a racemic amino ester, forming an N-acyl derivative. The unreacted (R)-ester and the acylated (S)-ester can then be easily separated. The major drawback is a theoretical maximum yield of 50% for the desired enantiomer, although this can be overcome by coupling the resolution with in situ racemization in a process known as dynamic kinetic resolution (DKR).[14]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes the resolution of a racemic ester of the target amino acid.

Step 1: Preparation of Racemic Substrate

-

Synthesize racemic 3-amino-5-phenylpentanoic acid via a standard non-stereoselective route (e.g., reduction of a β-keto nitrile followed by hydrolysis).

-

Esterify the racemic acid (e.g., using methanol and thionyl chloride) to produce racemic methyl 3-amino-5-phenylpentanoate.

Step 2: Enzymatic Kinetic Resolution

-

In a suitable organic solvent (e.g., toluene or THF), dissolve the racemic methyl 3-amino-5-phenylpentanoate (1.0 eq).

-

Add an acyl donor, such as ethyl acetate (which can also serve as the solvent).

-

Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B). The amount of enzyme depends on its activity.

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress using chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).

-

Separate the acylated product (methyl (S)-N-acetyl-3-amino-5-phenylpentanoate) from the unreacted (R)-ester by column chromatography.

Step 3: Hydrolysis to the Final Product

-

Hydrolyze the separated methyl (S)-N-acetyl-3-amino-5-phenylpentanoate using acidic conditions (e.g., 6M HCl, reflux) to cleave both the ester and the N-acetyl group.

-

After workup, (S)-3-amino-5-phenylpentanoic acid is obtained in high enantiomeric purity.

Process Diagram: Enzymatic Kinetic Resolution

Caption: Process flow for obtaining the (S)-enantiomer via enzymatic kinetic resolution of a racemic ester.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and desired purity.

| Metric | Asymmetric Hydrogenation | Chiral Auxiliary | Enzymatic Resolution |

| Enantiomeric Excess (ee) | Excellent (often >95%)[4][5] | Excellent (often >98% de) | Excellent (>99%) |

| Overall Yield | High | Moderate to Good | Low (max 50% without racemization) |

| Atom Economy | Very High | Low | Moderate |

| Scalability | High; well-suited for industrial processes. | Moderate; stoichiometry and chromatography can be limiting. | High; especially with immobilized enzymes. |

| Key Reagents/Catalysts | Expensive chiral ligands and transition metals. | Recoverable but stoichiometrically used auxiliary. | Commercially available enzymes; mild conditions. |

| Primary Advantage | High efficiency and atom economy. | Reliability and predictability. | Exceptional selectivity and mild conditions. |

| Primary Disadvantage | High cost and sensitivity of catalysts. | Poor atom economy; multiple steps. | 50% theoretical yield limit in standard EKR. |

Conclusion and Future Outlook